(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 957060-95-6
VCID: VC2629692
InChI: InChI=1S/C13H19BN2O4.ClH/c17-9-8-15-4-6-16(7-5-15)13(18)11-2-1-3-12(10-11)14(19)20;/h1-3,10,17,19-20H,4-9H2;1H
SMILES: B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl
Molecular Formula: C13H20BClN2O4
Molecular Weight: 314.57 g/mol

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride

CAS No.: 957060-95-6

Cat. No.: VC2629692

Molecular Formula: C13H20BClN2O4

Molecular Weight: 314.57 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride - 957060-95-6

Specification

CAS No. 957060-95-6
Molecular Formula C13H20BClN2O4
Molecular Weight 314.57 g/mol
IUPAC Name [3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride
Standard InChI InChI=1S/C13H19BN2O4.ClH/c17-9-8-15-4-6-16(7-5-15)13(18)11-2-1-3-12(10-11)14(19)20;/h1-3,10,17,19-20H,4-9H2;1H
Standard InChI Key RDZDATLSEKCDFB-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl
Canonical SMILES B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl

Introduction

Chemical Identity and Physical Properties

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is characterized by its unique molecular structure that combines a phenyl ring, a piperazine moiety, a hydroxyethyl group, and a boronic acid functional group.

Basic Information

The compound's key identifiers and physical properties are summarized in Table 1:

PropertyValue
CAS Registry Number957060-95-6
Molecular FormulaC₁₃H₂₀BClN₂O₄
Molecular Weight314.57 g/mol
SMILES NotationCl.OCCN1CCN(CC1)C(=O)C1=CC=CC(=C1)B(O)O
Storage Condition2-8°C
Purity (Commercial)≥95%

The compound contains various functional groups that contribute to its chemical behavior, including a boronic acid moiety at the meta position of the phenyl ring, a carbonyl group connecting the phenyl ring to the piperazine, a piperazine heterocycle, and a hydroxyethyl substituent on the piperazine .

Structural Features

The molecular architecture of this compound consists of:

  • A phenyl ring with a boronic acid group at the meta (3) position

  • An amide linkage connecting the phenyl ring to a piperazine moiety

  • A hydroxyethyl substituent on the piperazine ring

  • The compound exists as a hydrochloride salt, which affects its solubility and stability

These structural elements create a molecule with multiple sites for hydrogen bonding and potential interactions with biological targets.

Synthesis Methods

The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride can be approached through several methodologies, drawing from established synthetic routes for similar boronic acid and piperazine derivatives.

Chemical Reactivity

The chemical behavior of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is largely determined by its boronic acid moiety and the piperazine functional group.

Boronic Acid Reactivity

As a boronic acid derivative, this compound can participate in several key reactions:

  • Formation of reversible covalent bonds with diols and other nucleophiles

  • Suzuki-Miyaura cross-coupling reactions (though the amide and piperazine groups may require protection)

  • Oxidation to the corresponding phenol

  • Conversion to boronate esters through reaction with diols

  • Transmetalation reactions with transition metals

The boronic acid group acts as a Lewis acid due to the vacant p-orbital on boron, enabling it to form coordination complexes with Lewis bases.

Piperazine Reactivity

The piperazine moiety contributes additional reactivity through:

  • Potential for N-alkylation at the unsubstituted nitrogen (if present)

  • Hydrogen bonding capabilities through the nitrogen atoms

  • Salt formation due to the basic nature of the piperazine

  • The hydroxyethyl group provides possibilities for further functionalization through esterification or oxidation

CompoundKey FeaturesBiological Activity
Phenylboronic acidSimple aromatic boronic acidAntimicrobial properties, enzyme inhibition
Piperazine bis(benzoxaborole)Two benzoxaborole units linked by piperazineAntifungal activity, affects cyanobacteria growth
N-(fluorophenyl)piperazine derivatives of phenylboronic compoundsFluorophenyl and piperazine moietiesAntifungal activity against various species
BenzoxaborolesCyclic form of o-hydroxymethyl phenylboronic acidsApproved antifungal applications

The presence of the heterocyclic benzoxaborole ring has been shown to be crucial for antifungal activity, suggesting potential modifications to enhance the bioactivity of the title compound .

Analytical Methods and Characterization

Structural Elucidation

X-ray crystallography has been particularly valuable for the structural elucidation of boronic acid derivatives. For related compounds, single crystal X-ray diffraction has revealed:

  • The geometry around the boron atom

  • Hydrogen bonding networks in the crystal structure

  • Conformational preferences of the piperazine ring

  • The relative orientation of the phenyl and piperazine moieties

The Bond Valence Vector Model has been used to describe strains in the boron coordination sphere of related compounds, providing insights into their reactivity and stability .

Applications and Future Perspectives

Future Research Directions

Future investigations with this compound could focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Exploration of its potential as a covalent enzyme inhibitor

  • Development of more efficient synthetic routes

  • Investigation of its activity against drug-resistant microorganisms

  • Potential applications in boron neutron capture therapy (BNCT) or as a component in molecular sensors

Given the increasing interest in boronic acid derivatives in medicinal chemistry, particularly following the approval of drugs like bortezomib and tavaborole, compounds like (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride represent an important area for future pharmaceutical research.

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